5-Bromospiro[indoline-3,3'-pyrrolidin]-2-one 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage The presence of bromine and trifluoroacetate groups in this compound adds to its chemical diversity and potential reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate typically involves a multi-step process. One common method is the diastereodivergent synthesis via base-promoted (3 + 2) cycloadditions. This method utilizes Lewis base (PCy3) or Brønsted base (K2CO3) as catalysts to achieve good yields and excellent diastereoselectivities . The reaction conditions are carefully controlled to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to obtain high-purity products. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming new ring systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Cycloaddition: Catalysts such as Lewis acids or bases are employed to facilitate cycloaddition reactions.
Oxidation/Reduction: Oxidizing agents (e.g., KMnO4) and reducing agents (e.g., NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while cycloaddition reactions can produce complex polycyclic structures.
Scientific Research Applications
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Material Science: Its spirocyclic structure can be utilized in the design of novel materials with specific properties, such as photochromic materials.
Biological Studies: The compound can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of 5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The presence of bromine and trifluoroacetate groups can enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: These compounds share a similar spirocyclic structure and are known for their photochromic properties.
Spirooxindoles: These compounds also feature a spiro linkage and are widely studied for their biological activities.
Uniqueness
5-Bromospiro[indoline-3,3’-pyrrolidin]-2-one 2,2,2-trifluoroacetate is unique due to the presence of both bromine and trifluoroacetate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other spirocyclic compounds, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H12BrF3N2O3 |
---|---|
Molecular Weight |
381.14 g/mol |
IUPAC Name |
5-bromospiro[1H-indole-3,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H11BrN2O.C2HF3O2/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11;3-2(4,5)1(6)7/h1-2,5,13H,3-4,6H2,(H,14,15);(H,6,7) |
InChI Key |
NWFXAKVOIVXLJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)Br)NC2=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.